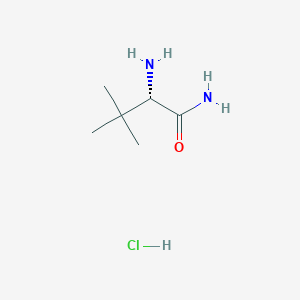

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDYUDIZSIFRY-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75158-12-2 | |

| Record name | tert-Leucinamide hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075158122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERT-LEUCINAMIDE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S02ZHK1QN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Spectroscopic Guide to (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: Structure, Characterization, and Methodologies

Introduction

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a chiral derivative of tert-leucine, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, including a primary amide, a chiral center, and a sterically demanding tert-butyl group, impart specific physicochemical properties that are of interest in the design of novel therapeutic agents.[1] A thorough understanding of its molecular structure and purity is paramount for its effective application, and this is primarily achieved through a suite of spectroscopic techniques.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of the data but also on the rationale behind the spectral features and the experimental methodologies for their acquisition. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a butane backbone with an amino group and an amide group attached to the chiral carbon at the 2-position. The presence of the bulky tert-butyl group at the 3-position significantly influences the molecule's conformation and spectroscopic properties. The hydrochloride salt form means the primary amino group is protonated, existing as an ammonium chloride salt.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of a publicly available experimental spectrum for this compound, the following data is a well-founded prediction based on established chemical shift theory and data from analogous structures. Online prediction tools were also consulted to refine the expected values.[1][2][3][4][5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The hydrochloride salt form, with the protonated amine (NH₃⁺), will influence the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) compared to the free base.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.10 | s | 1H | H-2 (α-H) | The α-proton is adjacent to the electron-withdrawing ammonium and carbonyl groups, leading to a significant downfield shift. The lack of adjacent protons results in a singlet. |

| ~1.15 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet due to their chemical and magnetic equivalence and the absence of coupling to other protons. |

| ~7.5-8.0 | br s | 2H | -CONH₂ | The amide protons are typically broad due to quadrupole effects of the nitrogen atom and exchange with the solvent. Their chemical shift can be variable. |

| ~8.5 | br s | 3H | -N⁺H₃ | The protons on the ammonium group are also broad and their chemical shift is highly dependent on solvent and concentration. They will exchange with D₂O, and this peak would disappear upon a D₂O shake. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O (Amide Carbonyl) | The carbonyl carbon of a primary amide typically resonates in this downfield region.[7][8][9] |

| ~60 | C-2 (α-Carbon) | The α-carbon is attached to the electron-withdrawing ammonium and carbonyl groups, shifting it downfield. |

| ~35 | C-3 (Quaternary Carbon) | The quaternary carbon of the tert-butyl group. |

| ~27 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean vial.[10] For hydrochloride salts, polar solvents are generally required for good solubility.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

The final sample height in the tube should be approximately 4-5 cm.[10]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3400-3100 | Strong, Broad | N-H | Stretching (Ammonium and Amide) |

| ~2960 | Medium-Strong | C-H | Stretching (tert-butyl) |

| ~1680-1650 | Strong | C=O | Stretching (Amide I band)[1] |

| ~1650-1620 | Medium | N-H | Bending (Amide II band)[11] |

| ~1470, 1370 | Medium | C-H | Bending (tert-butyl) |

Interpretation:

-

The broad absorption in the 3400-3100 cm⁻¹ region is characteristic of N-H stretching vibrations from both the primary amide and the ammonium hydrochloride. Hydrogen bonding in the solid state contributes to the broadening of these peaks.[11]

-

The strong, sharp peak around 1680-1650 cm⁻¹ is the characteristic Amide I band, arising from the C=O stretching vibration.[1]

-

The Amide II band, resulting from N-H bending, is expected to appear around 1650-1620 cm⁻¹.[11]

-

The presence of the tert-butyl group will be confirmed by C-H stretching and bending vibrations.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure using a hydraulic press to form a transparent or translucent pellet.[12]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum (air).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation and confirmation. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Fragmentation Pattern (ESI-MS)

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 131.11789 (for the free base, C₆H₁₄N₂O).[13]

-

Major Fragments: A common fragmentation pathway for α-amino acid amides is the loss of ammonia (NH₃) from the protonated molecule.[14] Another likely fragmentation is the loss of the tert-butyl group.

Caption: Proposed ESI-MS fragmentation pathway.

Overall Spectroscopic Workflow

The comprehensive characterization of this compound involves a logical workflow employing the spectroscopic techniques discussed.

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles. The provided experimental protocols offer a starting point for obtaining high-quality data. While a publicly available, complete experimental dataset is not readily accessible, the predictive and comparative analysis presented here serves as a robust framework for the structural verification and quality assessment of this important chemical entity.

References

-

CASCADE - Colorado State University. ChemicAl Shift CAlculation with DEep learning. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Gomez, J. L., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

PubChemLite. (2s)-2-amino-3,3-dimethylbutanamide hydrochloride (C6H14N2O). Available at: [Link]

-

PROSPRE - 1H NMR Predictor. 1H Chemical Shift Prediction. Available at: [Link]

-

CASPRE - 13C NMR Predictor. 13C Chemical Shift Prediction. Available at: [Link]

-

ChemAxon. NMR Predictor. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

Wiley-VCH. nmrshiftdb2 - open nmr database on the web. Available at: [Link]

-

University of California, Davis. IR Absorption Table. Available at: [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

-

University of Cambridge. Chemical shifts. Available at: [Link]

-

University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. Available at: [Link]

- Che, F. Y., & Li, L. (2010). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 21(8), 1364–1371.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-17.

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

-

ResearchGate. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]

-

YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

-

ResearchGate. Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Available at: [Link]

-

YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

University of California, Davis. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

University of California, Davis. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Available at: [Link]

-

PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Available at: [Link]

-

ResearchGate. Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of.... Available at: [Link]

-

PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available at: [Link]

-

ResearchGate. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Available at: [Link]

-

Sci-Hub. 1H NMR spectra. Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amid. Available at: [Link]

-

PubMed. α-proton Chemical Shift Index and Amide Proton Chemical Shift Temperature Coefficient of Melittin in Methanol: Indicators for a Helix Structure and an Intra-Molecular Hydrogen Bond?. Available at: [Link]

-

MDPI. Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Available at: [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]

- Google Patents. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.

-

New Drug Approvals. (2015, April 5). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. Available at: [Link]

- Google Patents. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.

-

Eureka | Patsnap. Chemical synthesis method for of 2-amino-butanamide hydrochloride. Available at: [Link]

-

Medizinische Fakultät Münster. Amino acids. Available at: [Link]

-

OSTI.GOV. Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. Available at: [Link]

-

Journal of the American Chemical Society. The Mass Spectra of the α-Amino Acids. Available at: [Link]

-

PubMed Central. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Available at: [Link]

-

Varian. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

Sources

- 1. CASCADE [nova.chem.colostate.edu]

- 2. PROSPRE [prospre.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. acdlabs.com [acdlabs.com]

- 6. CASPRE [caspre.ca]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: Properties, Structure, and Scientific Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key technical data to facilitate its use as a building block in medicinal chemistry and other scientific endeavors.

Introduction

This compound is a chiral amino acid derivative characterized by a sterically hindered tert-butyl group adjacent to the stereocenter.[1] This structural feature imparts unique conformational constraints that are of significant interest in the design of novel therapeutic agents. The presence of both a primary amine and a primary amide functional group allows for diverse chemical modifications, making it a versatile scaffold for library synthesis and lead optimization in drug discovery.[1] While research on this specific compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with biological targets, particularly within the central nervous system.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is paramount for its effective application in research and development.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanamide;hydrochloride | [1] |

| CAS Number | 359844-68-1 | [1] |

| Molecular Formula | C₆H₁₅ClN₂O | [1] |

| Molecular Weight | 166.65 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

Structural Elucidation

The chemical structure of this compound has been characterized by various analytical techniques.

Molecular Structure Diagram:

Sources

Biological activity of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride

An In-depth Technical Guide on the Biological Activity of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

Authored by: A Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Tert-Leucine Derivative

In the vast landscape of chemical compounds with therapeutic promise, many remain in the shadows, their biological activities largely uncharted. This compound, the amide derivative of the non-proteinogenic amino acid tert-leucine, is one such molecule. While direct and extensive research on this specific compound is nascent, its structural motifs are present in a variety of biologically active agents. This guide, therefore, serves as a pioneering exploration into its potential. By dissecting its structure, drawing parallels with related compounds, and proposing robust experimental frameworks, we aim to provide researchers, scientists, and drug development professionals with a comprehensive roadmap to unlock the therapeutic possibilities of this intriguing molecule. We will navigate from its fundamental chemical properties to hypothesized mechanisms of action and potential therapeutic applications, all while maintaining rigorous scientific integrity.

Molecular Profile and Physicochemical Characteristics

This compound is a chiral compound characterized by a primary amide of (S)-2-amino-3,3-dimethylbutanoic acid, also known as L-tert-leucine.[1] The presence of a bulky tert-butyl group, a primary amine, and an amide functionality within a compact structure suggests the potential for specific interactions with biological macromolecules.[2]

| Property | Value | Source |

| Molecular Formula | C6H15ClN2O | [2] |

| Molecular Weight | 166.65 g/mol | [2] |

| CAS Number | 75158-12-2 | |

| Appearance | White to off-white solid | [1] |

| Chirality | (S)-enantiomer | [2] |

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for experimental handling and potential formulation.

Synthesis and Purification

The synthesis of this compound is a straightforward process commencing from its parent amino acid, (S)-2-amino-3,3-dimethylbutanoic acid.[2] The general synthetic route involves the amidation of the carboxylic acid, followed by the formation of the hydrochloride salt.

General Synthesis Protocol

A common approach involves the following key steps:

-

Carboxyl Group Activation: The carboxylic acid of (S)-2-amino-3,3-dimethylbutanoic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as thionyl chloride or by forming an activated ester.

-

Ammonolysis: The activated carboxyl group is then reacted with ammonia to form the primary amide.

-

Hydrochloride Salt Formation: The resulting (S)-2-Amino-3,3-dimethylbutanamide is treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt.[3]

-

Purification: The final product is purified by recrystallization to achieve high purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Postulated Biological Activities and Mechanisms of Action

While direct studies are limited, the structural components of this compound allow for informed hypotheses regarding its biological activities. The bulky, hydrophobic tert-butyl group can engage in van der Waals interactions within protein binding pockets, while the amino and amide groups can participate in hydrogen bonding.

Potential as an Enzyme Inhibitor

Derivatives of amino acids, including amides, are known to act as enzyme inhibitors, particularly for proteases and kinases. The amide bond can mimic the peptide bond of a natural substrate, allowing the molecule to bind to the active site of an enzyme and block its activity. The tert-leucine scaffold is of particular interest in the design of protease inhibitors due to its ability to fill hydrophobic pockets.

3.1.1. Hypothetical Mechanism: Competitive Inhibition

As a competitive inhibitor, this compound could bind reversibly to the active site of an enzyme, preventing the natural substrate from binding. The inhibitory potency (Ki) would depend on its affinity for the active site.

Caption: A diagram illustrating the principle of competitive enzyme inhibition.

Modulation of Neurological Pathways

There are preliminary suggestions that this compound may modulate neurotransmitter systems.[2] Its structure, being a derivative of an amino acid, could allow it to interact with receptors or transporters in the central nervous system.[2] For instance, it could act as an antagonist or allosteric modulator of receptors that normally bind amino acid neurotransmitters.

Proposed Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities, a systematic screening cascade is necessary. The following protocols provide a starting point for a comprehensive investigation.

In Vitro Enzyme Inhibition Assay (Example: Trypsin)

This protocol is designed to determine if the compound can inhibit the activity of a model serine protease.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a stock solution of bovine trypsin in the same buffer.

-

Prepare a stock solution of a chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound.

-

Add a fixed concentration of trypsin to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the absorbance at 405 nm over time using a plate reader. The rate of increase in absorbance is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Radioligand Binding Assay for Receptor Interaction

This protocol can be used to assess the compound's ability to bind to a specific neurotransmitter receptor (e.g., GABA-A receptor).

-

Membrane Preparation:

-

Prepare crude synaptic membranes from rat brain tissue.

-

-

Binding Assay:

-

In a reaction tube, combine the membrane preparation, a radiolabeled ligand for the target receptor (e.g., [3H]muscimol for GABA-A), and varying concentrations of the test compound.

-

Incubate at 4°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand).

-

Calculate the percentage of displacement of the radioligand by the test compound.

-

Determine the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Comprehensive Biological Screening Workflow

Caption: A proposed workflow for the biological screening of this compound.

Potential Therapeutic Applications

Based on its inferred biological activities, this compound could be a starting point for the development of therapeutics in several areas:

-

Oncology: As a potential protease or kinase inhibitor, it could interfere with cancer cell proliferation, invasion, and metastasis.

-

Neurodegenerative Diseases: If it modulates neurotransmitter systems, it could have applications in conditions like Alzheimer's or Parkinson's disease.[4]

-

Inflammatory Disorders: Inhibition of certain proteases is a known strategy for treating inflammatory diseases.

Conclusion and Future Perspectives

This compound represents a molecule with untapped biological potential. While current direct research is sparse, its structural relationship to known bioactive compounds provides a strong rationale for further investigation. The proposed experimental workflows in this guide offer a clear path forward for elucidating its mechanism of action and exploring its therapeutic utility. Future research should focus on a broad primary screening to identify its biological targets, followed by more focused secondary and cell-based assays to validate these findings. The journey from a simple chemical entity to a potential therapeutic agent is long and challenging, but for this compound, the journey has just begun.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy 2-Amino-3,3-dimethylbutanamide hydrochloride | 359844-68-1 [smolecule.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Conformationally-Restricted Dipeptide Amides as Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Case of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

A comprehensive review of the existing scientific literature reveals a notable absence of detailed information regarding the mechanism of action for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride. While its chemical properties are documented, its biological targets and downstream signaling pathways remain largely unexplored, presenting a significant knowledge gap for researchers and drug development professionals.

This compound, a derivative of the amino acid leucine, possesses a chemical structure that suggests potential for biological activity.[1] However, a thorough investigation of scientific databases indicates that its specific interactions with biological molecules and its broader mechanism of action in biological systems are currently unknown.[2] This lack of research presents both a challenge and an opportunity for the scientific community.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₆H₁₅ClN₂O.[3] Its structure, characterized by an amino group and a dimethylbutanamide moiety, provides a foundation for potential interactions with biological targets.[2] The presence of these functional groups suggests that the compound could participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are fundamental to its potential role in medicinal chemistry.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₅ClN₂O | [3] |

| Molecular Weight | 166.6491 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | 95% | [3] |

Postulated, Yet Unverified, Biological Relevance

As a derivative of leucine, it is conceivable that this compound could influence pathways associated with amino acid metabolism and signaling. Amino acids and their derivatives are known to play roles in the secretion of anabolic hormones, serve as fuel during physical activity, and potentially impact mental performance.[1] However, it is crucial to emphasize that these are general characteristics of the broader class of molecules and have not been specifically demonstrated for this compound.

One structurally related, yet significantly more complex molecule, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride, has been identified as a "Protein degrader 1 hydrochloride".[4] This raises the intriguing possibility that the (S)-2-amino-3,3-dimethylbutanoyl fragment could be involved in protein degradation pathways. However, without direct experimental evidence, this remains purely speculative.

Future Directions: A Call for Investigation

The current void in the understanding of this compound's mechanism of action necessitates a foundational research program to elucidate its biological function. The following experimental workflow outlines a potential starting point for such an investigation.

Proposed Initial Research Workflow

Figure 1. A proposed experimental workflow for the initial investigation of this compound's mechanism of action.

Experimental Protocols

1. Target Identification using Affinity Chromatography:

-

Objective: To identify potential protein binding partners of this compound.

-

Methodology:

-

Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., agarose beads).

-

Prepare a cell lysate from a relevant cell line or tissue.

-

Incubate the lysate with the immobilized compound to allow for binding.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

2. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Treat intact cells with this compound.

-

Heat the cells to various temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions.

-

Analyze the soluble fraction for the presence of the putative target protein by Western blotting or other quantitative methods. A shift in the melting temperature of the target protein in the presence of the compound indicates binding.

-

Conclusion

In its current state, this compound represents a molecule of unknown biological significance. The lack of published research on its mechanism of action means that any discussion of its role in cellular processes is purely speculative. The path forward requires a systematic and rigorous scientific investigation, starting from the fundamental identification of its molecular targets. Such studies will be instrumental in determining whether this compound holds any promise for future therapeutic development. Until then, it remains an intriguing but enigmatic molecule for the scientific community.

References

-

(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride. PubChem. [Link]

-

(2s)-2-amino-3,3-dimethylbutanamide hydrochloride (C6H14N2O). PubChemLite. [Link]

-

2-amino-N,3-dimethylbutanamide | C6H14N2O | CID 13491007. PubChem. [Link]

-

(2R)-2-Amino-3,3-dimethylbutanamide | C6H14N2O | CID 10197708. PubChem. [Link]

-

Butanamide, 2-amino-3,3-dimethyl- | C6H14N2O | CID 3496444. PubChem. [Link]

-

2-Amino-2,3-dimethylbutanamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

-

2-Amino-3-methylbutanamide hydrochloride | C5H13ClN2O | CID 13689584. PubChem. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy 2-Amino-3,3-dimethylbutanamide hydrochloride | 359844-68-1 [smolecule.com]

- 3. 2-Amino-3,3-dimethylbutanamide hydrochloride | CymitQuimica [cymitquimica.com]

- 4. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C22H31ClN4O3S | CID 118864076 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Scaffolding: A Technical Guide to the Discovery and History of (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Chiral Building Block

In the landscape of modern medicinal chemistry, the final, complex architecture of a drug molecule often belies the intricate and elegant simplicity of its constituent parts. (S)-2-Amino-3,3-dimethylbutanamide hydrochloride, a chiral amino acid derivative, represents one such critical, yet often overlooked, building block. While not a therapeutic agent in its own right, its history is inextricably linked to the development of a landmark antiviral drug, serving as a testament to the importance of fundamental synthetic chemistry in the fight against infectious diseases.

This technical guide delves into the discovery and history of this compound, tracing its journey from a synthetic curiosity to a key intermediate in the synthesis of Boceprevir, a first-in-class protease inhibitor for the treatment of Hepatitis C.[1][2] Through an exploration of its synthesis, the scientific rationale behind its use, and its impact on drug development, this document will provide researchers and drug development professionals with a comprehensive understanding of this important chiral scaffold.

The Dawn of a New Era in Hepatitis C Treatment: The Boceprevir Story

The history of this compound is fundamentally the story of the quest for a cure for Hepatitis C. The Hepatitis C virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for antiviral therapy.[1] The development of Boceprevir, a potent inhibitor of this enzyme, marked a significant milestone in the treatment of chronic Hepatitis C genotype 1 infection.[1]

Boceprevir is a peptidomimetic inhibitor composed of four key moieties: P1, P2, P3, and a capping group.[2][3] The P3 fragment, (S)-tert-leucine, is derived from this compound.[2][3] The bulky tert-butyl group of the P3 moiety plays a crucial role in the drug's efficacy. Structure-activity relationship (SAR) studies revealed that this group makes strong lipophilic contact with the enzyme's binding pocket, contributing to the high in vitro potency of the inhibitor.[1][4] The selection of the tert-butylglycine at the P3 position was a result of systematic modifications to optimize the drug's binding profile and selectivity against other human proteases.[1]

The journey to Boceprevir was a multi-year endeavor involving extensive medicinal chemistry efforts to transform a large, peptidic lead compound into a smaller, more drug-like molecule with improved pharmacokinetic properties.[1] The incorporation of the (S)-tert-leucine fragment was a critical step in this optimization process, highlighting the importance of non-natural amino acids in modern drug design.

The Synthesis of a Key Intermediate: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of Boceprevir. The following protocol outlines a common method for its preparation, emphasizing the chemical principles and experimental considerations involved.

Experimental Protocol: Synthesis of this compound

This protocol is based on the amidation of the corresponding N-protected (S)-2-amino-3,3-dimethylbutanoic acid.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| N-Boc-(S)-tert-leucine | C₁₁H₂₁NO₄ | 231.29 |

| Isobutyl chloroformate | C₅H₉ClO₂ | 136.58 |

| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 |

| Ammonia (7N solution in MeOH) | NH₃ | 17.03 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric acid (4M in Dioxane) | HCl | 36.46 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Sodium bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 |

| Brine (sat. aq. solution) | NaCl | 58.44 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Step-by-Step Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of N-Boc-(S)-tert-leucine (1.0 eq) in anhydrous dichloromethane (DCM) at -20 °C under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine (NMM) (1.1 eq).

-

Slowly add isobutyl chloroformate (1.05 eq) to the reaction mixture, ensuring the temperature is maintained below -15 °C.

-

Stir the reaction mixture at -20 °C for 30 minutes to form the mixed anhydride intermediate. The formation of this activated species is crucial for the subsequent amidation.

-

-

Amidation:

-

To the solution containing the mixed anhydride, add a 7N solution of ammonia in methanol (5.0 eq) dropwise, maintaining the temperature below -15 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Extraction:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(S)-2-amino-3,3-dimethylbutanamide.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude N-Boc protected amide in a minimal amount of dichloromethane.

-

Add a 4M solution of hydrochloric acid in dioxane (excess, e.g., 5 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Visualization of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

The Significance of Chirality and Structural Rigidity

The stereochemistry of the amino acid is paramount for the biological activity of Boceprevir. The (S)-configuration at the alpha-carbon of the tert-leucine moiety is essential for the correct orientation of the inhibitor within the active site of the HCV NS3/4A protease. This precise three-dimensional arrangement allows for optimal interactions with key amino acid residues of the enzyme, leading to potent inhibition.

The bulky and rigid tert-butyl group of this compound also contributes significantly to the inhibitor's efficacy. This structural feature helps to lock the conformation of the inhibitor, reducing its conformational flexibility and the associated entropic penalty upon binding to the enzyme. This pre-organization of the ligand for binding is a key principle in modern drug design and is exemplified by the use of this non-natural amino acid in Boceprevir.

Logical Relationship of Key Moieties in Boceprevir:

Sources

- 1. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride, also known as L-tert-leucinamide HCl, is a pivotal chiral building block in modern pharmaceutical synthesis. Its unique sterically hindered tert-butyl group confers specific conformational constraints, making it a valuable component in the design of highly selective therapeutic agents. This technical guide provides an in-depth review of its synthesis, physicochemical properties, analytical characterization, and critical applications, with a particular focus on its role in the synthesis of antiviral drugs. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the practical application of this important synthetic intermediate.

Introduction: The Significance of Chiral Scaffolds

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount to ensure target specificity and minimize off-target effects.[1] Chiral building blocks, often derived from natural sources like amino acids, serve as foundational scaffolds for constructing complex active pharmaceutical ingredients (APIs).[2][3] this compound (Figure 1) belongs to this crucial class of molecules. It is a derivative of L-tert-leucine, a non-proteinogenic amino acid characterized by a bulky tert-butyl side chain.[4][5] This steric bulk is not merely a passive feature; it plays an active role in dictating the three-dimensional structure of the final API, influencing its binding affinity to biological targets such as enzymes and receptors.[6][7] Its application is particularly notable in the development of protease inhibitors and other antiviral agents where precise molecular recognition is the key to therapeutic efficacy.[1]

Physicochemical and Crystallographic Properties

A thorough understanding of the physicochemical properties of a starting material is a prerequisite for robust process development and quality control. This compound is a white to off-white solid.[4] Key properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅ClN₂O | [8] |

| Molecular Weight | 166.65 g/mol | [9][10] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥98% | [11] |

| Crystal System | Monoclinic | [7] |

| Space Group | P21/c | [7] |

| Unit Cell Parameters | a = 12.1766 Å, b = 6.1741 Å, c = 10.2322 Å, β = 94.682° | [7] |

| Calculated Density | 1.128 g/cm³ | [7] |

Table 1: Physicochemical and Crystallographic Data

The causality behind focusing on these parameters is rooted in process chemistry. The molecular weight is fundamental for stoichiometric calculations in reaction design. The solid-state properties, such as the crystal system and density, are critical for aspects like material handling, formulation, and storage stability. X-ray crystallography data confirms the compound's three-dimensional structure and stereochemistry, providing ultimate proof of its identity.[7]

Synthesis and Manufacturing Insights

The industrial synthesis of this compound is logically derived from its parent amino acid, L-tert-leucine. The process is designed for efficiency, stereochemical retention, and purity.

Synthetic Pathway Overview

The most common synthetic route involves a two-step process starting from N-protected L-tert-leucine. The choice of protecting group (e.g., Boc or Cbz) is critical; it must be stable during the amidation step but readily removable without racemizing the chiral center. The subsequent amidation and deprotection/salt formation are standard, reliable transformations in peptide chemistry.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, self-validating system based on established peptide coupling and deprotection methodologies.[12]

-

Activation & Coupling:

-

Charge a suitable reactor with N-Boc-L-tert-leucine (1.0 eq) and an appropriate solvent (e.g., DCM/DMF).[12]

-

Cool the solution to 0-5 °C. This is a critical step to minimize potential side reactions and prevent racemization during the activation of the carboxylic acid.

-

Add a coupling reagent such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N-Methylmorpholine (NMM) (3.0 eq).[12] The base neutralizes the acidic protons formed during the reaction, driving it to completion.

-

Introduce a source of ammonia (e.g., ammonia gas bubbled through the solution or an ammonium chloride/base combination) and stir the reaction for several hours.

-

In-process control (IPC): Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. This is a self-validating step; proceeding without confirmation of completion leads to yield loss and purification difficulties.

-

Upon completion, perform an aqueous workup to remove water-soluble reagents and byproducts.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude N-Boc protected amide intermediate in a minimal amount of a suitable solvent like dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4M solution) (1.5-2.0 eq) dropwise at room temperature. The evolution of isobutylene and carbon dioxide gas indicates the removal of the Boc group.

-

Stir for 1-2 hours. IPC: Monitor the deprotection by TLC/LC-MS.

-

The hydrochloride salt typically precipitates from the solution. The solid product is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any remaining organic impurities, and dried under vacuum.

-

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A multi-pronged analytical approach provides a self-validating system of characterization.

| Method | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the tert-butyl protons (singlet, ~1.0 ppm), the alpha-proton (singlet, ~3.5-4.0 ppm), and exchangeable protons for the amide and ammonium groups. The integration of these signals should match the expected proton count.[8] |

| ¹³C NMR | Structural Confirmation | Distinct signals for the quaternary carbon, the methyl carbons of the tert-butyl group, the alpha-carbon, and the carbonyl carbon. |

| FTIR | Functional Group Identification | Characteristic absorption bands for N-H stretching (amine salt), C=O stretching (primary amide), and N-H bending.[7] |

| HPLC | Purity Determination | A single major peak on a suitable chiral or reversed-phase column indicates high purity. Chiral HPLC is the definitive method to confirm enantiomeric excess (e.e.). |

| Elemental Analysis | Molecular Formula Verification | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the theoretical values (C: 43.25%, H: 9.07%, N: 16.81%, Cl: 21.28%).[7] |

Table 2: Key Analytical Methodologies

The causality for using this combination of techniques is robustness. While ¹H NMR provides excellent structural information, HPLC is more sensitive for quantifying impurities. Elemental analysis provides orthogonal confirmation of the bulk sample's composition, validating the molecular formula.

Key Applications in Drug Development: The Case of Remdesivir

The primary value of this compound lies in its role as a chiral precursor for complex APIs. Its most prominent recent application is in the synthesis of the antiviral drug Remdesivir.[11][13]

Remdesivir is a phosphoramidate prodrug of a nucleoside analog that inhibits viral RNA-dependent RNA polymerase.[14] The phosphoramidate moiety is critical for cell permeability and subsequent metabolic activation to the active triphosphate form.[15][] This moiety is constructed using a chiral amino acid derivative to create a phosphorus-centered stereocenter, which can significantly impact the drug's efficacy.

While the final approved version of Remdesivir uses an alanine derivative, L-tert-leucinamide represents a structurally related and highly relevant building block for the synthesis of Remdesivir analogs and other complex phosphoramidates. Its bulky tert-butyl group can be used to modulate properties such as stability and cell penetration.

The synthesis involves coupling the nucleoside core with a pre-formed phosphoramidoyl chloridate, which is synthesized from the amino acid amide.

Sources

- 1. thechemistryspace.quora.com [thechemistryspace.quora.com]

- 2. WO2022029704A1 - Remdesivir intermediates - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US11903953B2 - Remdesivir treatment methods - Google Patents [patents.google.com]

- 7. Buy 2-Amino-3,3-dimethylbutanamide hydrochloride | 359844-68-1 [smolecule.com]

- 8. H-DL-LEU-NH2 HCL(10466-60-1) 1H NMR spectrum [chemicalbook.com]

- 9. sciensano.be [sciensano.be]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Continuous Flow Process for Remdesivir Synthesis - ChemistryViews [chemistryviews.org]

- 12. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.ias.ac.in [repository.ias.ac.in]

A Technical Guide to (S)-2-Amino-3,3-dimethylbutanamide Hydrochloride: From Chiral Building Block to Advanced Therapeutic Scaffolds

Executive Summary

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride, the amide derivative of L-tert-leucine, represents a pivotal chiral building block in modern organic and medicinal chemistry. Its true potential is realized not as a generic reagent, but as a specialized structural motif whose unique steric and conformational properties are exploited to solve complex challenges in drug design. The defining feature of this molecule is its bulky tert-butyl group, which provides a rigid, lipophilic anchor that is critical for potent and selective interactions with biological targets. While its applications in asymmetric catalysis are conceptually plausible, its most significant and field-proven value lies in its role as a peptidomimetic scaffold in the development of potent protease inhibitors, most notably for the Hepatitis C Virus (HCV). This guide provides an in-depth exploration of the core research areas for this compound, focusing on the causality behind its application and providing actionable experimental frameworks for its use.

Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in rational experimental design. The molecule's structure combines a primary amine, an amide, and a sterically demanding tert-butyl group adjacent to the chiral center.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅ClN₂O | |

| Molecular Weight | 166.65 g/mol | |

| CAS Number | 75158-12-2 | Crysdot |

| Appearance | White to off-white solid | Generic MSDS |

| Chirality | (S)-configuration | N/A |

| Crystal System | Monoclinic, space group P21/c | [1] |

The hydrochloride salt form enhances stability and improves solubility in aqueous media, although it is generally soluble in alcohols like methanol and ethanol, which are common solvents for subsequent reactions.

Synthesis and Chiral Integrity

The primary route to this compound begins with its parent amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid), which is commercially available. The synthesis is a straightforward two-step process.

Caption: General synthetic pathway to the target compound.

The critical parameter in this synthesis is the preservation of stereochemical integrity. Both esterification and ammonolysis reactions proceed without affecting the chiral center at the α-carbon. However, it is imperative to validate the enantiomeric purity of the final product, as discussed in the analytical protocols (Section 6).

Potential Research Area: Asymmetric Synthesis

While not its most common application, the structural features of (S)-2-Amino-3,3-dimethylbutanamide suggest potential utility in asymmetric synthesis, primarily as a chiral auxiliary.

Causality of Application: A chiral auxiliary is a molecule temporarily attached to a prochiral substrate to direct a stereoselective reaction.[2] The effectiveness of an auxiliary hinges on its ability to create a sterically biased environment. The bulky tert-butyl group of the title compound is perfectly suited for this role. It can effectively shield one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the opposite, less-hindered face, thereby inducing high diastereoselectivity.[3]

Caption: Pharmacophore model of L-tert-leucine scaffold in HCV protease inhibitors.

Case Study: Boceprevir (Victrelis®) Boceprevir is a first-generation HCV NS3/4A protease inhibitor. [4]Its synthesis involves the coupling of (S)-2-(3-(tert-butyl)-ureido)-3,3-dimethylbutanoic acid (a derivative of L-tert-leucine) with a bicyclic proline analog (the P2 fragment). [5]This coupling forms a key amide bond, demonstrating the practical application of the L-tert-leucine core as an essential building block in the synthesis of a complex, marketed drug.

Research Opportunities:

-

Scaffold for Other Proteases: The principle of using the tert-butyl group to anchor a molecule in a hydrophobic pocket is transferable. This scaffold could be explored for inhibiting other proteases with similar S3 pocket characteristics, such as those in HIV or human rhinoviruses. [6][7]2. PROTACs and Molecular Glues: The (S)-2-Amino-3,3-dimethylbutanamide moiety can be incorporated into more complex molecules like PROTACs (Proteolysis Targeting Chimeras), where it could serve as the warhead that binds to the target protein of interest. [8]

Experimental Protocols & Methodologies

The following protocols provide validated, step-by-step methods for key workflows involving the title compound and its derivatives.

Protocol 1: Synthesis of a Key Dipeptide Intermediate for Protease Inhibitors

This protocol details the amide coupling of N-Boc-L-tert-leucine with a representative amine, a foundational step in the synthesis of many protease inhibitors.

Objective: To synthesize N-((S)-1-amino-1-oxopropan-2-yl)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamide.

Materials:

-

N-Boc-L-tert-leucine (1.0 eq)

-

L-Alaninamide hydrochloride (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aq. NaHCO₃, 1M HCl, Brine, Anhydrous MgSO₄

-

Ethyl acetate (EtOAc), Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask under an argon atmosphere, add N-Boc-L-tert-leucine (1.0 eq) and anhydrous DMF (approx. 0.2 M). Stir until fully dissolved.

-

Amine Addition: Add L-Alaninamide hydrochloride (1.1 eq) to the solution.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. The mixture may become a slurry.

-

Coupling Agent Addition: Add HATU (1.2 eq) in one portion.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The product spot should be significantly less polar than the starting N-Boc-L-tert-leucine.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% EtOAc in hexanes to yield the pure dipeptide product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a self-validating system to confirm the chiral integrity of the title compound or its derivatives.

Objective: To determine the enantiomeric excess (% ee) of (S)-2-Amino-3,3-dimethylbutanamide.

Principle: This is a direct method using a Chiral Stationary Phase (CSP). [9]The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. [10] Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column: Chiralpak AD-H (or similar polysaccharide-based column)

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v)

-

(S)-2-Amino-3,3-dimethylbutanamide sample

-

Racemic (R/S)-2-Amino-3,3-dimethylbutanamide standard (for method development)

Procedure:

-

System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 210 nm).

-

Standard Injection (Method Validation):

-

Prepare a standard solution of the racemic compound (approx. 1 mg/mL in mobile phase).

-

Inject 10 µL of the racemic standard.

-

The resulting chromatogram should show two well-resolved peaks of approximately equal area. This confirms the column is performing correctly and establishes the retention times for the (R) and (S) enantiomers.

-

-

Sample Preparation: Prepare a solution of the (S)-enantiomer sample to be tested at the same concentration as the standard.

-

Sample Injection: Inject 10 µL of the sample solution.

-

Data Analysis:

-

Obtain the chromatogram for the sample.

-

Integrate the area of the major peak (corresponding to the S-enantiomer) and the minor peak (corresponding to the R-enantiomer, if present).

-

Calculate the enantiomeric excess using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

-

System Suitability: The resolution between the two enantiomer peaks in the racemic standard should be >1.5 to ensure accurate quantification.

Conclusion and Future Outlook

This compound and its parent amino acid are more than just chiral synthons; they are enabling tools in drug discovery. The sterically demanding tert-butyl group provides a powerful handle for achieving high-potency binding in challenging biological targets. While its role in asymmetric catalysis remains an area for exploratory research, its impact on the development of protease inhibitors is firmly established. Future research will likely see this scaffold incorporated into novel therapeutic modalities, such as targeted protein degraders and inhibitors for newly identified viral or oncology targets, continuing its legacy as a small molecule with a significant impact.

References

- Howe, A.Y.M., et al. (2013). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.

-

Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. Available at: [Link]

- Liverton, N.J., et al. (2010). The Discovery and Development of Boceprevir. Journal of Medicinal Chemistry.

-

RTI International (n.d.). Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor. Available at: [Link]

-

Hruby, V.J., et al. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Medicinal Chemistry. Available at: [Link]

- Ruijter, E., et al. (2010). A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. The Royal Society of Chemistry.

- MSN Laboratories. (2014). Process for preparation of boceprevir and intermediates thereof. Google Patents.

-

Wikipedia (n.d.). Chiral auxiliary. Available at: [Link]

-

Gu, G., et al. (2014). A new type of ferrocene-based phosphine-tert-butylsulfinamide ligand: synthesis and application in asymmetric catalysis. RSC Advances. Available at: [Link]

- Hruby, V.J. (n.d.). Design and Synthesis of Proteinase Inhibitors. KU Medicinal Chemistry.

- Piersanti, G., et al. (2018).

- Myers, A.G. (n.d.).

- Orru, R.V.A., et al. (2015). Total synthesis of telaprevir via the Passerini reaction and stereoconvergent cyclization.

- Gouverneur, V., et al. (2013). Catalytic asymmetric alkylation reactions for the construction of protected ethylene-amino and propylene-amino motifs attached to quaternary stereocentres. Chemistry – A European Journal.

- Ghosh, A.K., et al. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry.

- ResearchGate (n.d.).

-

Wikipedia (n.d.). Chiral analysis. Available at: [Link]

- Soloshonok, V.A., et al. (2001). A useful route to (R)- and (S)-tert-leucine. Chirality.

- Compain, P., et al. (2003).

- Al-Saeed, F.A., et al. (2022). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.

- BenchChem (n.d.). Determining enantiomeric purity of chiral amino acids via HPLC.

- Myers, A.G., et al. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters.

- Cardillo, G., et al. (2002). Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. European Journal of Organic Chemistry.

- Banister, S.D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids. ACS Chemical Neuroscience.

- MedChemExpress (n.d.). (S)-2-Amino-N-methyl-3,3-dimethylbutanamide; L-tert-Leucine methylamide.

- TCI Chemicals (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- Smolecule (2023). 2-Amino-3,3-dimethylbutanamide hydrochloride.

- Farkas, T., et al. (2001). Chiral Purity in Drug Analysis.

- Reddy, G.S., et al. (2011). Chiral Drug Analysis and Their Application.

- TCI Chemicals (2021). Chiral Auxiliary for the Synthesis of Optically Active Amino Acids.

- BenchChem (n.d.). Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary.

- PubChem (n.d.). (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride.

Sources

- 1. Buy 2-Amino-3,3-dimethylbutanamide hydrochloride | 359844-68-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 7. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C22H31ClN4O3S | CID 118864076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Chiral analysis - Wikipedia [en.wikipedia.org]

Solubility Profile of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride: A Practical Guide to Determination and Interpretation

An In-depth Technical Guide

Abstract

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its solubility is a critical parameter that dictates reaction efficiency, purification strategies, and ultimately, the formulation potential of active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the key physicochemical properties that govern its solubility, present a robust, field-proven protocol for experimental solubility determination, and discuss the critical influence of solvent properties, temperature, and pH. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and process chemistry, solubility is not merely a physical constant; it is a cornerstone property that influences the entire lifecycle of a molecule. For a key intermediate like this compound, a thorough understanding of its solubility profile is paramount for:

-

Process Development: Selecting appropriate solvents for synthesis and crystallization is essential for maximizing yield, ensuring purity, and developing scalable, efficient processes.

-

Purification: Solubility differences are exploited in techniques like recrystallization and chromatography to isolate the compound from impurities.

-

Formulation Science: For compounds intended for biological systems, solubility in aqueous and organic media directly impacts bioavailability and the choice of drug delivery systems.

This guide moves beyond theoretical discussions to provide a practical, actionable framework for scientists to experimentally determine and interpret the solubility of this specific molecule.

Physicochemical Landscape of this compound

The solubility behavior of a compound is dictated by its molecular structure and resulting physicochemical properties. The structure of this compound presents a fascinating interplay of polar and non-polar characteristics.

-

Molecular Structure:

-

Ionic Group (Hydrochloride): The protonated primary amine (-NH₃⁺Cl⁻) is an ionic center, making the molecule salt-like. This group is the primary driver for solubility in highly polar, protic solvents.

-

Hydrogen Bonding Moieties: The primary amide (-CONH₂) and the ammonium group (-NH₃⁺) are excellent hydrogen bond donors and acceptors, promoting strong interactions with protic solvents like water and alcohols.

-

Hydrophobic Moiety: The tert-butyl group (-(CH₃)₃) is a bulky, non-polar aliphatic group. This region of the molecule is sterically hindering and hydrophobic, which will tend to decrease solubility in highly polar solvents and increase affinity for non-polar environments.

-

The molecule's overall solubility is a balance between the high polarity of the amino-amide hydrochloride head and the significant hydrophobicity of the tert-butyl tail.

Theoretical Solubility Framework: Predicting Behavior

Based on its structure, we can predict the solubility of this compound according to the foundational "like dissolves like" principle.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility Expected. These solvents can effectively solvate the ionic hydrochloride through ion-dipole interactions and engage in extensive hydrogen bonding with the ammonium and amide groups. Water, with its high dielectric constant, is particularly effective at dissociating the salt and solvating the resulting ions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to Low Solubility Expected. While these solvents have high dipole moments, they lack the ability to donate hydrogen bonds. They can solvate the cation to some extent, but the overall solvation energy will be less favorable compared to protic solvents, leading to lower solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Very Low to Insoluble Expected. These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt. The energetic penalty for breaking the strong ionic and hydrogen bonding interactions within the crystal is not compensated by weak van der Waals interactions with the solvent.

Experimental Protocol: The Equilibrium Shake-Flask Method

Trustworthy solubility data is derived from meticulous experimental work. The equilibrium (or shake-flask) solubility method is a gold-standard technique for its reliability and direct measurement of a saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Required Materials & Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Acetonitrile, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UPLC-MS, NMR).

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. A starting point is ~20-50 mg of solid in 1-2 mL of solvent.

-

Equilibration: Add the chosen solvent to the vial. Cap the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate at a constant speed for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is standard for many pharmaceutical compounds. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles. Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared from known standards of the compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Data Presentation: Structuring Your Results

Organizing solubility data in a clear, tabular format is essential for comparison and interpretation. The following table serves as a template for presenting experimentally determined results.

Table 1: Illustrative Solubility Data for this compound at 25 °C (Note: The following data are hypothetical and for illustrative purposes only, based on chemical principles.)

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (mg/mL) | Qualitative Descriptor |

| Water | Polar Protic | 80.1 | > 200 | Very Soluble |

| Methanol | Polar Protic | 32.7 | 150 - 200 | Freely Soluble |

| Ethanol | Polar Protic | 24.5 | 50 - 100 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 20 - 40 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | < 10 | Slightly Soluble |

| Dichloromethane (DCM) | Non-Polar | 9.1 | < 1 | Very Slightly Soluble |

| Toluene | Non-Polar | 2.4 | < 0.1 | Practically Insoluble |

| Hexane | Non-Polar | 1.9 | < 0.1 | Practically Insoluble |

Critical Factors Influencing Solubility

Effect of Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship is described by the van 't Hoff equation. Performing solubility measurements at several temperatures (e.g., 5 °C, 25 °C, 40 °C) is crucial for process chemists, especially for designing crystallization processes where controlled precipitation by cooling is desired.

Effect of pH

The pH of the medium has a profound impact on the solubility of an ionizable compound like an amine hydrochloride. The compound exists in equilibrium between its protonated, charged form (R-NH₃⁺) and its neutral, free base form (R-NH₂).

-